molecular formula C20H26N4O2 B5112422 N-(sec-butyl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

N-(sec-butyl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B5112422
M. Wt: 354.4 g/mol
InChI Key: VWHXRCRQLSZETK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation reactions, where precursors such as aminopyrazoles react with carbonyl compounds or active methylene compounds in the presence of catalysts or under specific conditions like microwave irradiation or ultrasound. For example, a study by Kaping, Helissey, and Vishwakarma (2020) demonstrated the use of ultrasound and KHSO4 in aqueous media for the regioselective synthesis of highly substituted pyrazolo[1,5-a]pyrimidines, highlighting the efficiency and selectivity of modern synthetic methodologies (Kaping, Helissey, & Vishwakarma, 2020).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is crucial for their chemical and biological properties. X-ray crystallography and spectroscopic techniques such as NMR and IR are commonly employed to determine the structure and confirm the identity of these compounds. The study on the crystal structure of N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine by Guillon et al. (2013) provides an example of how structural analysis is conducted for compounds within this class (Guillon et al., 2013).

properties

IUPAC Name

N-butan-2-yl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-7-12(2)21-18-10-13(3)22-20-14(4)19(23-24(18)20)15-8-9-16(25-5)17(11-15)26-6/h8-12,21H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHXRCRQLSZETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC(=NC2=C(C(=NN12)C3=CC(=C(C=C3)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(butan-2-yl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

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